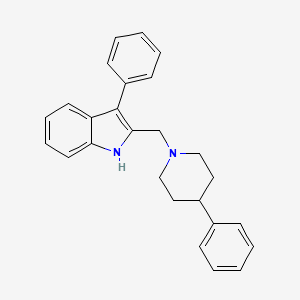![molecular formula C16H14N2O3Se B12907588 Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-36-5](/img/structure/B12907588.png)
Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a complex organic compound that features a nitrophenyl group, a phenylselanyl group, and a dihydroisoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with phenylselanyl acetic acid in the presence of a base to form an intermediate, which is then cyclized to produce the final dihydroisoxazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of 3-(4-aminophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylselanyl group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Nitrophenyl)-5-methyl-4,5-dihydroisoxazole
- 3-(4-Nitrophenyl)-5-((phenylthio)methyl)-4,5-dihydroisoxazole
- 3-(4-Nitrophenyl)-5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole
Uniqueness
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to similar compounds with sulfur or oxygen analogs
Propriétés
Numéro CAS |
833462-36-5 |
|---|---|
Formule moléculaire |
C16H14N2O3Se |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O3Se/c19-18(20)13-8-6-12(7-9-13)16-10-14(21-17-16)11-22-15-4-2-1-3-5-15/h1-9,14H,10-11H2 |
Clé InChI |
RETJLGQEHVRPFH-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


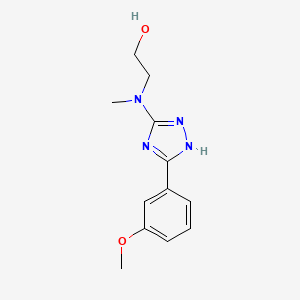
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)


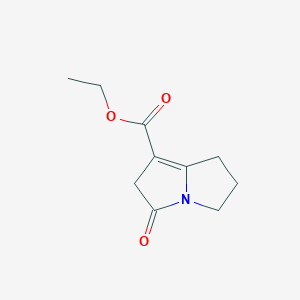
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
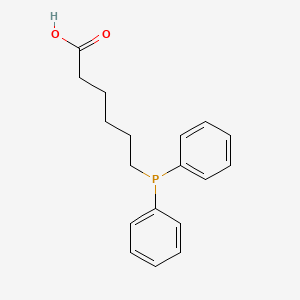
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
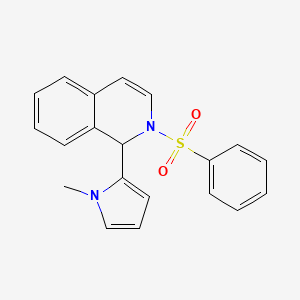

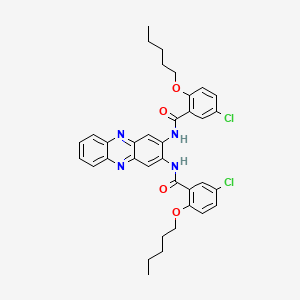
![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)
